molecular formula C13H30N2O4 B14258311 1,1',1'',1'''-(Methylenedinitrilo)tetra(propan-2-ol) CAS No. 258273-28-8

1,1',1'',1'''-(Methylenedinitrilo)tetra(propan-2-ol)

Katalognummer: B14258311
CAS-Nummer: 258273-28-8
Molekulargewicht: 278.39 g/mol
InChI-Schlüssel: LFNPZZOLLBYZBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its four hydroxyl groups and two amino groups, making it a valuable chelating and cross-linking agent .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves large-scale reactors where ethylenediamine and propylene oxide are combined. The reaction is carefully monitored to maintain optimal conditions, and the product is purified through distillation and other separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) involves its ability to chelate metal ions and form stable complexes. The compound’s hydroxyl and amino groups interact with metal ions, preventing them from participating in unwanted reactions. This chelating property is crucial in various applications, including catalysis and metal ion sequestration .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,1’,1’‘,1’‘’-(Methylenedinitrilo)tetra(propan-2-ol) is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and cross-linking capabilities. This dual functionality makes it particularly valuable in applications requiring both properties .

Eigenschaften

CAS-Nummer

258273-28-8

Molekularformel

C13H30N2O4

Molekulargewicht

278.39 g/mol

IUPAC-Name

1-[[bis(2-hydroxypropyl)amino]methyl-(2-hydroxypropyl)amino]propan-2-ol

InChI

InChI=1S/C13H30N2O4/c1-10(16)5-14(6-11(2)17)9-15(7-12(3)18)8-13(4)19/h10-13,16-19H,5-9H2,1-4H3

InChI-Schlüssel

LFNPZZOLLBYZBP-UHFFFAOYSA-N

Kanonische SMILES

CC(CN(CC(C)O)CN(CC(C)O)CC(C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.